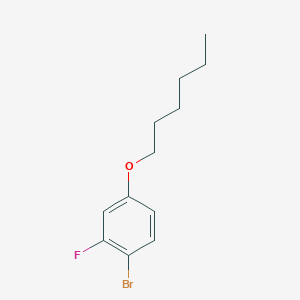

4-n-Hexyloxy-2-fluorobromobenzene

CAS No.: 121219-13-4

Cat. No.: VC13985326

Molecular Formula: C12H16BrFO

Molecular Weight: 275.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121219-13-4 |

|---|---|

| Molecular Formula | C12H16BrFO |

| Molecular Weight | 275.16 g/mol |

| IUPAC Name | 1-bromo-2-fluoro-4-hexoxybenzene |

| Standard InChI | InChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-10-6-7-11(13)12(14)9-10/h6-7,9H,2-5,8H2,1H3 |

| Standard InChI Key | CPQAIKSQEZFTOQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOC1=CC(=C(C=C1)Br)F |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

The IUPAC name for this compound is 1-bromo-2-fluoro-4-hexoxybenzene, reflecting the substituent positions on the benzene ring:

-

Bromine at position 1 (para to the hexyloxy group).

-

Fluorine at position 2 (ortho to bromine).

The SMILES notation is CCCCCCOC1=CC(=C(C=C1)Br)F, and the InChIKey is CPQAIKSQEZFTOQ-UHFFFAOYSA-N .

Table 1: Key Chemical Properties

Synthesis and Reaction Pathways

Bromination of 4-n-Hexyloxyfluorobenzene

The primary synthesis route involves brominating 4-n-hexyloxyfluorobenzene using Lewis acids such as or . Key steps include:

-

Substrate Preparation: 4-n-Hexyloxyfluorobenzene is synthesized via nucleophilic substitution of 4-fluorophenol with 1-bromohexane.

-

Bromination: Electrophilic aromatic substitution (EAS) occurs at the para position to the hexyloxy group, facilitated by the directing effects of the electron-donating alkoxy group .

-

Workup: The product is purified via column chromatography (hexane/ethyl acetate) .

Table 2: Synthesis Optimization Factors

| Factor | Impact on Yield/Selectivity |

|---|---|

| Catalyst (e.g., ) | Enhances electrophilicity of bromine |

| Solvent (e.g., ) | Polar aprotic solvents improve reactivity |

| Temperature (80–100°C) | Higher temperatures accelerate reaction |

Alternative Methods

A radical bromination approach using in the presence of initiators (e.g., peroxides) has been reported for similar aryl halides, though yields may vary .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules:

-

Anticancer Agents: Halogenated aromatics are key motifs in kinase inhibitors .

-

Agrochemicals: The hexyloxy chain enhances lipid solubility, aiding pesticide formulation .

Materials Science

-

Liquid Crystals: The combination of fluorine and alkoxy groups influences mesophase behavior .

-

Polymer Additives: Acts as a flame retardant due to bromine content .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Ventilation | Use fume hoods to avoid inhalation |

| Storage | Cool, dry place away from oxidizers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume